4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Catalog No.
S13559624
CAS No.
2089650-09-7
M.F
C15H18BrNO4
M. Wt
356.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro...

CAS Number

2089650-09-7

Product Name

4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

IUPAC Name

4-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

InChI

InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JRPKDOSDRUVEFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2Br)C(=O)O

4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound characterized by its complex structure, which includes a bromine atom, a tert-butoxycarbonyl group, and a carboxylic acid functionality. The molecular formula of this compound is C15H18BrNO4C_{15}H_{18}BrNO_4, and it has a molecular weight of approximately 356.22 g/mol. The presence of the bromine atom at the fourth position of the indene ring and the tert-butoxycarbonyl group at the first position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Typical of indene derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles, leading to new derivatives.
  • Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

These reactions make it a versatile building block for synthesizing more complex molecules .

The synthesis of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps:

  • Bromination: Starting from 2,3-dihydro-1H-indene-1-carboxylic acid, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent.
  • Amine Introduction: The tert-butoxycarbonyl group is introduced through a reaction with a suitable amine under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods highlight the compound's synthetic accessibility for research and industrial applications .

4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several potential applications:

  • Pharmaceutical development: As a precursor for bioactive compounds in drug discovery.
  • Chemical synthesis: Used as a building block for creating complex organic molecules.
  • Material science: Its unique structure may contribute to the development of new materials with specific properties.

The versatility of this compound makes it valuable in both academic research and industrial settings .

Research into the interaction of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid with biological targets is still emerging. Initial studies suggest that it may interact with proteins and enzymes through hydrogen bonding and ionic interactions due to its amino and carboxylic acid groups. These interactions could influence various biochemical pathways, though more detailed studies are needed to confirm these hypotheses and identify specific targets .

Several compounds share structural similarities with 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-1-amino-2,3-dihydro-1H-indene-1-carboxylic acidC10H10BrNO2C_{10}H_{10}BrNO_2Lacks tert-butoxycarbonyl group; simpler structure
4-BromoindaneC9H9BrC_{9}H_{9}BrMore straightforward structure; lacks carboxylic acid functionality
2,3-DihydroindeneC9H10C_{9}H_{10}Basic indene structure; no functional groups attached

Uniqueness

The uniqueness of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid lies in its combination of functional groups that allow for diverse reactivity patterns and potential biological activity not observed in simpler indene derivatives. Its structural complexity makes it particularly interesting for synthetic chemists and biochemists alike .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

355.04192 g/mol

Monoisotopic Mass

355.04192 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types